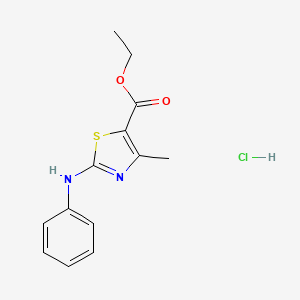
Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H15ClN2O2S and a molecular weight of 298.79 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial enzymes that catalyze the reaction of peptidoglycan synthesis .
Biochemical Pathways
Similar compounds have been shown to disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Result of Action
Similar compounds have been shown to result in bacterial cell death due to disruption of cell wall integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of aniline derivatives with thiazole carboxylates under controlled conditions. One common method involves the use of ethyl 2-bromo-4-methylthiazole-5-carboxylate as a starting material, which is then reacted with aniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Ethyl 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of aniline and thiazole functionalities makes it a versatile compound for various research applications .
Properties
IUPAC Name |
ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQRTMRBFXCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

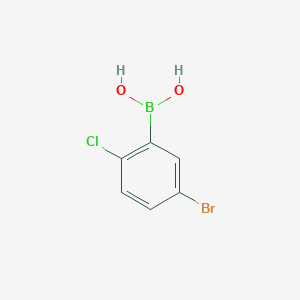

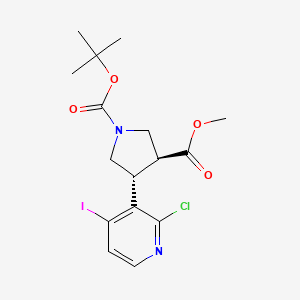
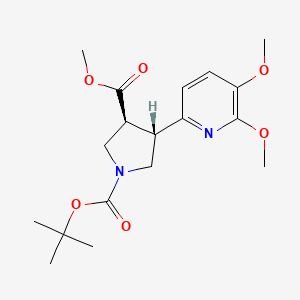

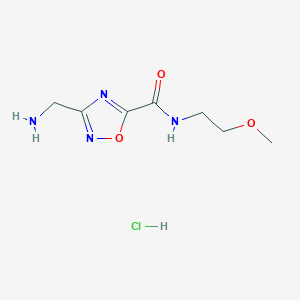
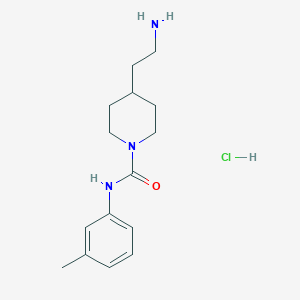


![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)
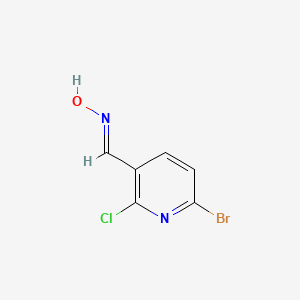

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)
